4,4'-Bis(5-methyl-2-benzoxazolyl)stilbene
Overview
Description
4,4’-Bis(5-methyl-2-benzoxazolyl)stilbene is a chemical compound known for its optical brightening properties. It is commonly used as a fluorescent whitening agent in various industries, including textiles, detergents, and paper. The compound has the molecular formula C30H22N2O2 and a molecular weight of 442.51 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(5-methyl-2-benzoxazolyl)stilbene typically involves the condensation of 5-methyl-2-benzoxazole with stilbene derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 4,4’-Bis(5-methyl-2-benzoxazolyl)stilbene involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or sublimation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis(5-methyl-2-benzoxazolyl)stilbene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the stilbene backbone.
Substitution: Substitution reactions can occur on the benzoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Halogenating agents and other electrophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzoxazole derivatives, while substitution can introduce various functional groups onto the benzoxazole rings .
Scientific Research Applications
4,4’-Bis(5-methyl-2-benzoxazolyl)stilbene has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in fluorescence microscopy to stain biological samples.
Medicine: Investigated for its potential use in diagnostic imaging.
Industry: Widely used as an optical brightener in textiles, detergents, and paper.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb ultraviolet light and re-emit it as visible blue light. This fluorescence mechanism enhances the brightness and whiteness of materials treated with the compound. The molecular targets include the chromophores present in the materials, which interact with the compound to produce the desired optical effects .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(2-benzoxazolyl)stilbene: Another optical brightener with similar properties but different structural features.
2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene: Used in similar applications but has a different chemical structure.
Uniqueness
4,4’-Bis(5-methyl-2-benzoxazolyl)stilbene is unique due to its specific structural configuration, which provides optimal fluorescence properties. Its ability to produce a strong blue fluorescence makes it particularly effective as an optical brightener in various industrial applications .
Properties
IUPAC Name |
5-methyl-2-[4-[(E)-2-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]ethenyl]phenyl]-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22N2O2/c1-19-3-15-27-25(17-19)31-29(33-27)23-11-7-21(8-12-23)5-6-22-9-13-24(14-10-22)30-32-26-18-20(2)4-16-28(26)34-30/h3-18H,1-2H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEZAUMKBWTTCR-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C5=NC6=C(O5)C=CC(=C6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)C5=NC6=C(O5)C=CC(=C6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2397-00-4 | |
Record name | 4,4'-Bis(5-methyl-2-benzoxazolyl)stilbene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002397004 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoxazole, 2,2'-(1,2-ethenediyldi-4,1-phenylene)bis[5-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2'-(vinylenedi-p-phenylene)bis[5-methylbenzoxazole] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.511 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,4'-BIS(5-METHYL-2-BENZOXAZOLYL)STILBENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0V32LD932 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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